molecular formula C19H17N5O2S2 B2843278 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 1351634-68-8

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2843278
CAS No.: 1351634-68-8
M. Wt: 411.5
InChI Key: RGYAWQQKTOASOO-UHFFFAOYSA-N
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Description

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of benzothiazole, pyridine, and thiazole rings, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridine derivatives, followed by their coupling through a series of condensation reactions. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. This often includes precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]thiazol-2-yl)phenol
  • 4-methoxybenzo[d]thiazole
  • N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Uniqueness

What sets 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide apart from similar compounds is its unique combination of functional groups and heterocyclic rings. This structural diversity allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.

Biological Activity

The compound 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic organic molecule notable for its potential biological activities, particularly in pharmacology. Its complex structure includes a thiazole ring, a methoxy group, and a pyridine moiety, suggesting diverse interactions with biological targets.

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : Approximately 358.43 g/mol
  • CAS Number : 1351646-74-6

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the thiazole and pyridine rings enhances its potential to modulate biological pathways associated with inflammation and cancer.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, such as A431 (human epidermoid carcinoma), A549 (lung adenocarcinoma), and H1299 (non-small cell lung cancer). The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

Cell Line IC50 (µM) Mechanism
A4311.61Induces apoptosis and cell cycle arrest
A5491.98Inhibits IL-6 and TNF-α activity
H12992.10Promotes apoptosis

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This dual activity makes it a promising candidate for further development in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole and pyridine rings significantly influence the biological activity of the compound. The methoxy group on the benzo[d]thiazole moiety appears to enhance lipophilicity, improving membrane permeability and bioavailability.

Case Studies

  • Study on Antitumor Effects :
    • Objective : To evaluate the anticancer effects of thiazole derivatives.
    • Methodology : Various thiazole compounds were synthesized and screened against multiple cancer cell lines.
    • Findings : The tested compound showed superior activity against A431 cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
  • Evaluation of Anti-inflammatory Properties :
    • Objective : To assess the anti-inflammatory potential of the compound.
    • Methodology : In vitro assays were conducted to measure cytokine release in stimulated macrophages.
    • Results : The compound significantly reduced IL-6 and TNF-α levels at concentrations as low as 1 µM, indicating potent anti-inflammatory activity.

Properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-24(19-23-17-14(26-2)6-3-7-15(17)28-19)10-16(25)22-18-21-13(11-27-18)12-5-4-8-20-9-12/h3-9,11H,10H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYAWQQKTOASOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC(=CS1)C2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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